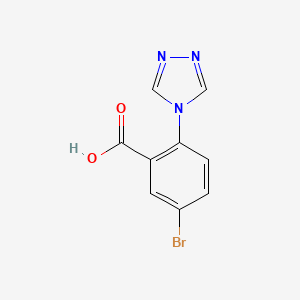
Acide 5-bromo-2-(4H-1,2,4-triazol-4-YL)benzoïque
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-2-(4H-1,2,4-triazol-4-YL)benzoic acid is an organic compound that features a bromine atom, a triazole ring, and a benzoic acid moiety. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, materials science, and industrial chemistry. The presence of the triazole ring, a five-membered nitrogen-containing heterocycle, imparts unique chemical properties to the compound.
Applications De Recherche Scientifique
5-Bromo-2-(4H-1,2,4-triazol-4-YL)benzoic acid has diverse applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, antifungal, and anticancer activities
Materials Science: The compound is used in the development of advanced materials, including polymers and coordination complexes.
Industrial Chemistry: It acts as an intermediate in the synthesis of dyes, agrochemicals, and other industrial chemicals.
Mécanisme D'action
Target of Action
The primary targets of 5-Bromo-2-(4H-1,2,4-triazol-4-YL)benzoic acid are cancer cells, specifically MCF-7 and HCT-116 cancer cell lines . These cell lines are commonly used in cancer research to study the effects of potential anticancer agents.
Mode of Action
5-Bromo-2-(4H-1,2,4-triazol-4-YL)benzoic acid interacts with its targets by inhibiting their proliferation . This compound has been shown to induce apoptosis in MCF-7 cancer cells , a process of programmed cell death that is often dysregulated in cancer.
Biochemical Pathways
Its ability to induce apoptosis suggests it may impact pathways related to cell survival and death .
Result of Action
The result of the action of 5-Bromo-2-(4H-1,2,4-triazol-4-YL)benzoic acid is the inhibition of cancer cell proliferation and the induction of apoptosis . This leads to a decrease in the number of cancer cells and potentially to the shrinkage of tumors.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-(4H-1,2,4-triazol-4-YL)benzoic acid typically involves the bromination of 2-(4H-1,2,4-triazol-4-YL)benzoic acid. This can be achieved by reacting the benzoic acid derivative with bromine in the presence of a suitable catalyst under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at a temperature range of 0-25°C.
Industrial Production Methods: On an industrial scale, the production of 5-Bromo-2-(4H-1,2,4-triazol-4-YL)benzoic acid may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Types of Reactions:
Substitution Reactions: The bromine atom in 5-Bromo-2-(4H-1,2,4-triazol-4-YL)benzoic acid can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The triazole ring can participate in redox reactions, potentially altering the oxidation state of the nitrogen atoms within the ring.
Coupling Reactions: The benzoic acid moiety can engage in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecular structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate or cesium carbonate.
Major Products:
Substitution Products: Derivatives with various functional groups replacing the bromine atom.
Oxidation Products: Compounds with altered oxidation states of the triazole ring.
Coupling Products: Complex molecules with extended aromatic systems.
Comparaison Avec Des Composés Similaires
3-Bromo-1H-1,2,4-triazole: Another brominated triazole derivative with similar reactivity but different substitution patterns.
4-(4H-1,2,4-triazol-4-yl)benzoic acid: A non-brominated analogue with similar structural features but different chemical properties.
Uniqueness: 5-Bromo-2-(4H-1,2,4-triazol-4-YL)benzoic acid is unique due to the presence of both a bromine atom and a triazole ring, which confer distinct reactivity and potential for diverse applications. The bromine atom enhances the compound’s ability to participate in substitution reactions, while the triazole ring provides stability and biological activity .
Propriétés
IUPAC Name |
5-bromo-2-(1,2,4-triazol-4-yl)benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrN3O2/c10-6-1-2-8(7(3-6)9(14)15)13-4-11-12-5-13/h1-5H,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEABJYCPLXQFDJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)C(=O)O)N2C=NN=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.07 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
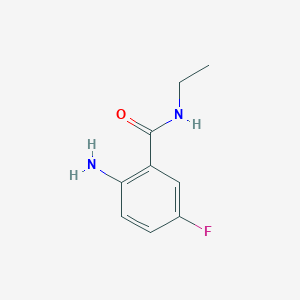
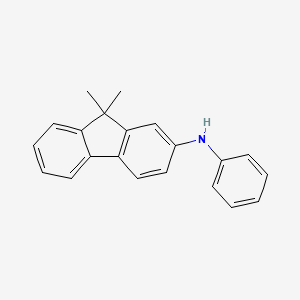
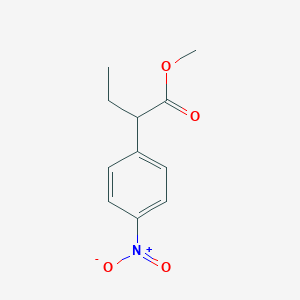
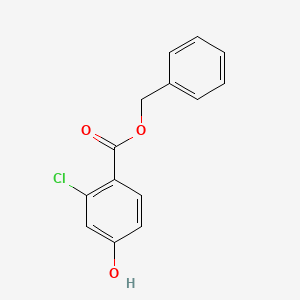

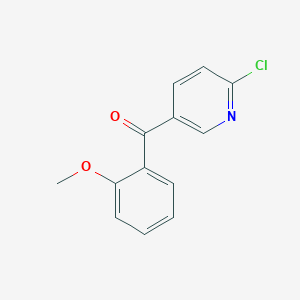
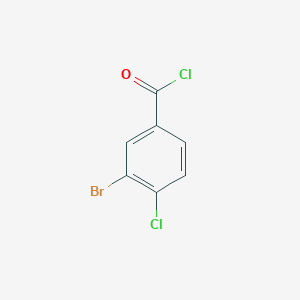
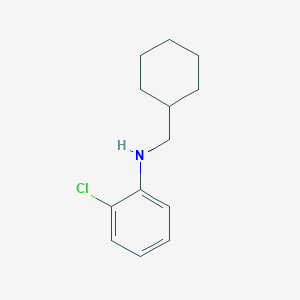
![1-[4-(3-Azetidinyloxy)phenyl]-1-ethanone](/img/structure/B1320929.png)
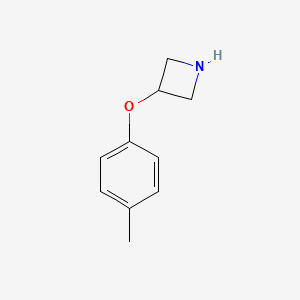

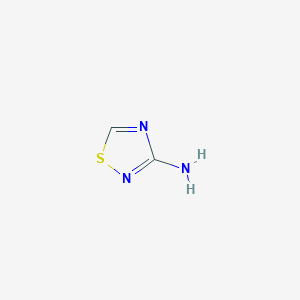
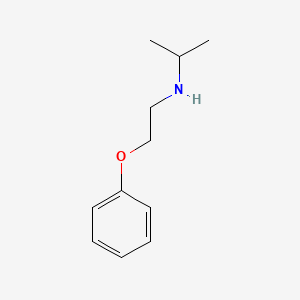
![3-([1,2,3]Thiadiazol-5-ylsulfanyl)-propionic acid ethyl ester](/img/structure/B1320944.png)
